Nitrous acid, 2,3-dihydroxypropyl ester

Description

Nitrous acid, 2,3-dihydroxypropyl ester, as referenced in the provided evidence, appears to involve a nomenclature discrepancy. These compounds consist of a glycerol backbone (2,3-dihydroxypropyl group) esterified with a fatty acid at the 1-position. Examples include hexadecanoic acid (palmitic acid), octadecanoic acid (stearic acid), and unsaturated variants like 9-octadecenoic acid (oleic acid) esters. These MAGs are widely distributed in plants, fungi, and animal tissues, serving roles in lipid metabolism, energy storage, and bioactive compound synthesis .

Properties

CAS No. |

193074-53-2 |

|---|---|

Molecular Formula |

C3H7NO4 |

Molecular Weight |

121.09 g/mol |

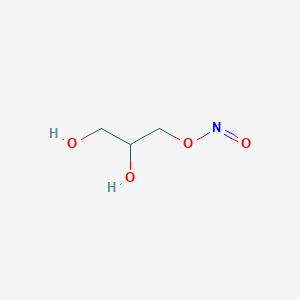

IUPAC Name |

2,3-dihydroxypropyl nitrite |

InChI |

InChI=1S/C3H7NO4/c5-1-3(6)2-8-4-7/h3,5-6H,1-2H2 |

InChI Key |

MZDZSGCOSYRIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CON=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrous acid, 2,3-dihydroxypropyl ester typically involves the esterification of glycerol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the reaction of glycerol with sodium nitrite in the presence of a mineral acid like hydrochloric acid. The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Nitrous acid, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitrite ester to amines or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitrous acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator and in the treatment of certain cardiovascular conditions.

Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of nitrous acid, 2,3-dihydroxypropyl ester involves its interaction with molecular targets in biological systems. The compound can release nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Key Structural Impacts :

- Saturated esters (e.g., monopalmitin, monostearin) exhibit higher melting points and rigidity.

- Unsaturated esters (e.g., monoolein) have lower melting points and enhanced fluidity, influencing membrane interactions and bioavailability .

Natural Sources and Occurrence

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester

Octadecanoic Acid 2,3-Dihydroxypropyl Ester

9-Octadecenoic Acid (Z)-2,3-Dihydroxypropyl Ester

Polyunsaturated Variants

- Anti-Inflammatory: (Z,Z,Z)-9,12,15-octadecatrienoic acid ester in Schinus molle contributes to antioxidant activity .

Bis(2,3-Dihydroxypropyl) Esters

Functional Implications of Structural Variation

- Chain Length : Longer chains (C18 vs. C16) enhance hydrophobicity, affecting lipid bilayer integration and drug delivery efficiency .

- Saturation : Unsaturated esters improve fluidity and bioavailability, critical for membrane-targeted antimicrobial activity .

- Branched vs. Linear : Branched esters (e.g., furan-based polyesters) offer thermal stability for industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.